molecular formula C17H17Cl2N5O B14007786 N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine CAS No. 6276-73-9

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine

Katalognummer: B14007786
CAS-Nummer: 6276-73-9
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: HDAJSKIAZVRSAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a purine ring, which is further substituted with an oxan-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dichlorophenylmethyl group and the purine ring.

    Formation of the Dichlorophenylmethyl Group: This step involves the chlorination of a phenylmethyl compound to introduce the dichloro substituents.

    Coupling with Purine Ring: The dichlorophenylmethyl group is then coupled with a purine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Introduction of the Oxan-2-yl Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization and chromatography are employed to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove specific functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.

Wissenschaftliche Forschungsanwendungen

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(3,4-dichlorophenyl)methyl]prop-2-en-1-amine
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

Uniqueness

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Eigenschaften

CAS-Nummer

6276-73-9

Molekularformel

C17H17Cl2N5O

Molekulargewicht

378.3 g/mol

IUPAC-Name

N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine

InChI

InChI=1S/C17H17Cl2N5O/c18-12-5-4-11(7-13(12)19)8-20-16-15-17(22-9-21-16)24(10-23-15)14-3-1-2-6-25-14/h4-5,7,9-10,14H,1-3,6,8H2,(H,20,21,22)

InChI-Schlüssel

HDAJSKIAZVRSAM-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)N2C=NC3=C(N=CN=C32)NCC4=CC(=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.